molecular formula C7H16N2O B6353965 (R)-[1-(2-Aminoethyl)pyrrolidin-2-yl]-methanol CAS No. 867008-77-3

(R)-[1-(2-Aminoethyl)pyrrolidin-2-yl]-methanol

Cat. No.: B6353965
CAS No.: 867008-77-3
M. Wt: 144.21 g/mol
InChI Key: JCCWMSYGCHUCQE-SSDOTTSWSA-N
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Description

®-[1-(2-Aminoethyl)pyrrolidin-2-yl]-methanol is a heterocyclic compound that features a pyrrolidine ring with an aminoethyl group and a hydroxyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-[1-(2-Aminoethyl)pyrrolidin-2-yl]-methanol typically involves the reaction of pyrrolidine with an appropriate aminoethylating agent under controlled conditions. One common method involves the use of 2-bromoethanol as the aminoethylating agent, which reacts with pyrrolidine in the presence of a base such as sodium hydride to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of ®-[1-(2-Aminoethyl)pyrrolidin-2-yl]-methanol may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

®-[1-(2-Aminoethyl)pyrrolidin-2-yl]-methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aminoethyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

®-[1-(2-Aminoethyl)pyrrolidin-2-yl]-methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-[1-(2-Aminoethyl)pyrrolidin-2-yl]-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the pyrrolidine ring provides structural stability. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Aminoethyl)pyrrolidine: A closely related compound with similar structural features.

    2-Pyrrolidinoethylamine: Another similar compound with a pyrrolidine ring and an aminoethyl group.

Uniqueness

®-[1-(2-Aminoethyl)pyrrolidin-2-yl]-methanol is unique due to the presence of the hydroxyl group, which can participate in additional hydrogen bonding and chemical reactions compared to its analogs

Properties

IUPAC Name

[(2R)-1-(2-aminoethyl)pyrrolidin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c8-3-5-9-4-1-2-7(9)6-10/h7,10H,1-6,8H2/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCCWMSYGCHUCQE-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CCN)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C1)CCN)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The method follows that of S6 using 2-hydroxymethyl-pyrrolidin-1-yl-acetonitrile (19.5 g, 0.139 mol), LiAlH4 (15.84 g, 0.417 mol) and dry THF (150 mL). The title-compound (12.5 g, 63%) was afforded as straw-coloured oil by kugelrohr distillation (142° C., 0.3 mbar). δH (250 MHz; CDCl3); 1.6-1.9 (m, 4H, CH2CH2CH2, CH2CH2CH), 1.98 (s (broad), 3H, NH2, OH), 2.3 (m, 1H), 2.45 (m, 1H), 2.55 (m, 1H), 2.75-2.85 (m, 3H), 3.19 (m, 1H, NCHCH2), 3.4 (2×d, 1H, J=3 Hz and J=11 Hz, 1×CHCH2OH), 3.6 (2×d, 1H, J=3 Hz and J=11 Hz, 1×CHCH2OH); IR υmax/cm−1; 3375 (NH2), 3300 (NH2), 3200 (OH), 2970-2800 (CH2, CH3), 1600, 1475, 1375, 1230 and 1060; FAB MS, m/z(M+H)+ 145.
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
15.84 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Yield
63%

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